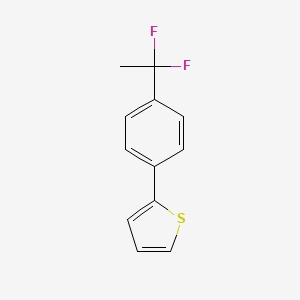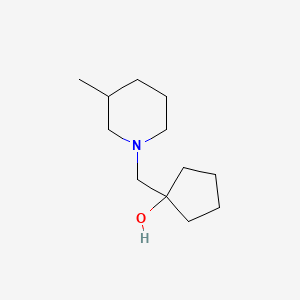
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 3-methylpiperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as sodium borohydride or lithium aluminum hydride is often used to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated cyclopentane derivatives.
Scientific Research Applications
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((3-Methylpiperidin-1-yl)methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of cyclopentane.
1-((3-Methylpiperidin-1-yl)methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a similar piperidine moiety but with different functional groups.
Uniqueness
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a 3-methylpiperidin-1-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-11-5-4-8-13(9-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3 |
InChI Key |
QEKGYSVFPOBJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


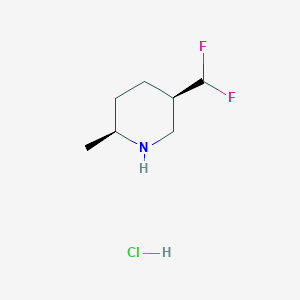
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
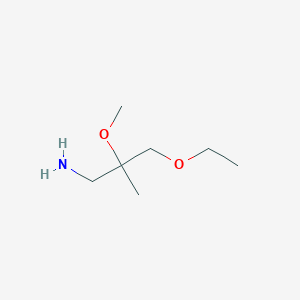
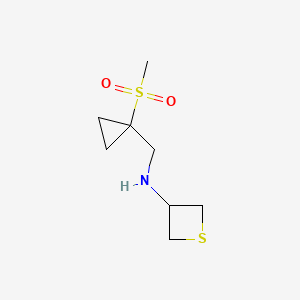
![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
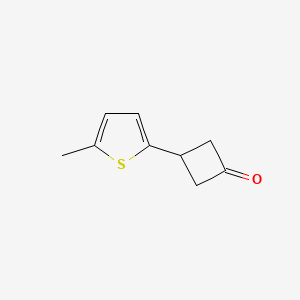

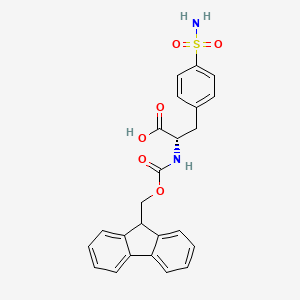

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)

![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
